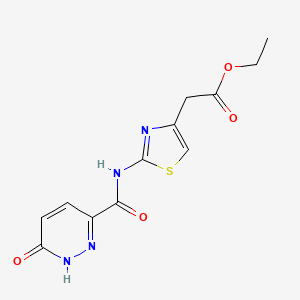![molecular formula C22H14ClFN2O4 B2568696 7-クロロ-1-(4-フルオロフェニル)-6-メチル-2-(5-メチルイソキサゾール-3-イル)-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオン CAS No. 874396-05-1](/img/structure/B2568696.png)
7-クロロ-1-(4-フルオロフェニル)-6-メチル-2-(5-メチルイソキサゾール-3-イル)-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H14ClFN2O4 and its molecular weight is 424.81. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん研究
この化合物の構造内のイソキサゾール部分とピロール部分は、抗がん特性を示すことが知られています。 研究によると、イソキサゾール誘導体は、抗がん活性を含む幅広い薬理学的特性を持つ可能性があることが示されています 。それらは、正常細胞への影響を最小限に抑えながら、がん細胞の増殖を阻害することができます。この化合物は、特に既知の抗がん活性を持つ他の化合物との構造的類似性を考慮すると、標的がん治療における潜在的な使用について調査することができます。
抗菌研究
ピロールサブユニットを含む化合物は、抗生物質の開発に使用されてきました 。この化合物にピロール環とイソキサゾール環の両方が存在することは、耐性菌株または真菌に対して効果的である可能性のある新しい抗菌剤の合成に適用できることを示唆しています。
抗炎症薬の開発
イソキサゾール誘導体は、抗炎症特性に関連付けられています 。この化合物は、新しい抗炎症薬の合成の候補となる可能性があり、副作用が少ない現在の薬剤の代替を提供する可能性があります。
酵素阻害
ピラゾール誘導体は、問題の化合物と構造的に関連しており、細胞分裂に関与するさまざまな酵素を阻害する能力を示しています 。この化合物は、酵素阻害活性について調査することができます。これは、細胞増殖が要因である疾患、例えば乾癬や関節リウマチの治療に役立つ可能性があります。
神経保護剤
ピロール誘導体は、潜在的な神経保護剤として特定されています 。この化合物は、アルツハイマー病やパーキンソン病などの神経疾患における神経細胞の損傷や死を防ぐ能力について研究することができます。
抗ウイルス研究
この化合物の構造的特徴、特にイソキサゾール環は、抗HIV活性に関連付けられています 。それは、抗ウイルス剤としての潜在的な使用について調査することができます。それは、HIVまたは他のウイルス感染症に対する新しい治療法につながる可能性があります。
血糖降下剤
イソキサゾール誘導体は、血糖降下(血糖値を下げる)効果にも関連付けられています 。この化合物は、特にインスリン抵抗性が重要な要因である2型糖尿病の治療における潜在的な適用について研究することができます。
コレステロール低下薬
ピロール含有化合物は、コレステロール低下薬の開発に使用されてきました 。この化合物の構造は、高コレステロール値の管理に役立つ新しい薬剤の開発に有益である可能性を示唆しています。それにより、心臓血管疾患のリスクを軽減できます。
作用機序
Target of Action
Pyrrole-containing compounds, like “7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione”, are known to have diverse biological targets. They are found in many natural products and marketed drugs . They have been reported to have various therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
Mode of Action
Pyrrole and pyrrolidine analogs are known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (hiv-1) and cellular dna polymerases protein kinases .
Biochemical Pathways
Without specific studies on “7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione”, it’s hard to determine the exact biochemical pathways this compound affects. Pyrrole-containing compounds are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrrole-containing compounds are known to have a wide range of biological effects, including anticancer, anti-inflammatory, antiviral, and antituberculosis activities .
特性
IUPAC Name |
7-chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O4/c1-10-7-16-14(9-15(10)23)20(27)18-19(12-3-5-13(24)6-4-12)26(22(28)21(18)29-16)17-8-11(2)30-25-17/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWPPPXBQKOMLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)C5=NOC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2568613.png)


![2-[4-(2-methoxypropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2568621.png)

![2-Ethyl-5-((3-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568624.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2568625.png)
![N-[(1-Aminocycloheptyl)methyl]-2-(5-tert-butyltetrazol-2-yl)acetamide;hydrochloride](/img/structure/B2568626.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid](/img/structure/B2568627.png)
![N-(2,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2568629.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2568631.png)


![5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2568636.png)
